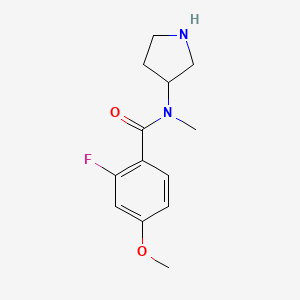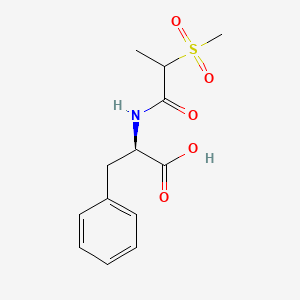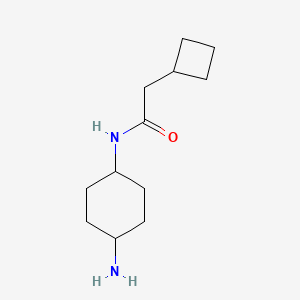
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide, also known as FMePyPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and this compound is believed to act in a similar manner.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, which will be necessary for its eventual clinical use.
In conclusion, this compound is a promising compound that has shown potential as a potent anticancer agent. Its mechanism of action involves the inhibition of HDACs, which regulate gene expression. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as have anti-inflammatory properties. While it has not yet been tested in clinical trials, it has potential as a new therapy for cancer and other diseases. Further research is needed to fully understand its therapeutic potential and ensure its safety and efficacy in humans.
合成法
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine to form the corresponding amide. The final step involves the introduction of a fluorine atom at the 2-position of the benzene ring using a nucleophilic substitution reaction with potassium fluoride.
科学的研究の応用
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research has been in the field of cancer, where this compound has shown promising results as a potent anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
2-fluoro-4-methoxy-N-methyl-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-16(9-5-6-15-8-9)13(17)11-4-3-10(18-2)7-12(11)14/h3-4,7,9,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAYKJTIKZJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)

![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)


![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)
